molecular formula C21H15F4N3O3 B11256942 6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one

Cat. No.: B11256942
M. Wt: 433.4 g/mol
InChI Key: AMRRHJZQJLMSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the quinolinone moiety. The synthetic route may involve the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Quinolinone Moiety: The quinolinone moiety can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of advanced materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one include other fluorinated quinolinone derivatives and oxadiazole-containing molecules. Examples include:

    Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, used in various applications.

Uniqueness

The uniqueness of 6-fluoro-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15F4N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

6-fluoro-1-propyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one

InChI

InChI=1S/C21H15F4N3O3/c1-2-9-28-11-16(18(29)15-10-13(22)5-8-17(15)28)20-26-19(27-31-20)12-3-6-14(7-4-12)30-21(23,24)25/h3-8,10-11H,2,9H2,1H3

InChI Key

AMRRHJZQJLMSPH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.